N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
This compound features a 1,4-dihydropyridine core substituted with a 4-fluorobenzyl ether at position 5, a methyl group at position 1, and a carboxamide group at position 2 linked to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The dihydropyridine scaffold is notable for its redox-active properties and historical relevance in medicinal chemistry (e.g., calcium channel blockers) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-25-11-21(28-12-14-2-5-16(23)6-3-14)18(26)9-17(25)22(27)24-10-15-4-7-19-20(8-15)30-13-29-19/h2-9,11H,10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFFSPYPOUATMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety and the fluorobenzyl group enhances its lipophilicity and may contribute to its biological interactions.
Molecular Formula: C22H22FN3O4
Molecular Weight: 397.43 g/mol
CAS Number: Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and other conditions.
1. Monoamine Oxidase Inhibition
Recent studies have shown that compounds similar to this structure exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, a related compound demonstrated an IC50 value of 0.009 µM against MAO-B, indicating potent inhibitory effects .
2. Antioxidant Activity
Compounds containing the dihydropyridine structure are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases.
In Vitro Studies
In vitro studies have explored the compound's effects on different cell lines and biological systems:
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of the compound in animal models:
- Parkinson's Disease Model: A study using MPTP-treated mice showed that the compound improved motor function correlating with MAO-B inhibition .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Neuroprotection: A study demonstrated that administration of the compound in a mouse model of Parkinson's disease led to reduced neuronal loss and improved behavioral outcomes.
- Anticancer Activity: Preliminary results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the dihydropyridine ring and substituents on the aromatic rings significantly influence biological activity. For instance:
- The introduction of electron-withdrawing groups increases MAO-B inhibitory potency.
- The presence of fluorine in the benzyl group enhances lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
- The dihydropyridine core in the target compound distinguishes it from thiazole (compound 74), hexahydroquinoline (), and pyrrolidine () analogs. Dihydropyridines are redox-active and often associated with ion channel modulation.
- Benzodioxole is a recurring motif (target compound, compound 74, ), likely improving metabolic stability via steric protection of ester groups .
Substituent Analysis
- Fluorinated Groups: The target compound’s 4-fluorobenzyl ether contrasts with the 3-fluorophenyl group in ’s hexahydroquinoline derivative. Para-substitution may enhance membrane permeability compared to meta-substitution . Compound 74 lacks fluorine but includes a 4-methoxyphenyl group, which may reduce lipophilicity compared to fluorinated analogs .
- Carboxamide Linkers: The target compound’s N-(benzo[d][1,3]dioxol-5-ylmethyl)carboxamide is structurally distinct from the cyclopropane-carboxamide in compound 74 and the hexahydroquinoline-linked carboxamide in . These variations influence conformational flexibility and target binding .
Physicochemical and Inferred Pharmacokinetic Properties
| Property | Target Compound | Compound 74 | Hexahydroquinoline | Pyrrolidine |
|---|---|---|---|---|
| logP (estimated) | ~3.5 (highly lipophilic) | ~3.0 | ~4.2 | ~2.8 |
| Molecular Weight | ~435 | 570.60 | 524.54 | 493.50 |
| Hydrogen Bond Acceptors | 6 | 8 | 7 | 6 |
Implications :
- The target compound’s moderate molecular weight and lipophilicity suggest favorable oral bioavailability compared to bulkier analogs like compound 73.
- The hexahydroquinoline derivative’s high logP may limit aqueous solubility .
Q & A
Basic: What are the recommended methods for synthesizing and purifying this compound?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and oxidation. A common approach:
Step 1: React benzo[d][1,3]dioxol-5-ylmethanamine with a pre-activated dihydropyridine-carboxylic acid derivative under peptide coupling conditions (e.g., EDCI/HOBt) .
Step 2: Introduce the 4-fluorobenzyloxy group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Key Monitoring: Track intermediates using TLC (Rf values) and characterize intermediates via ¹H/¹³C NMR .
Basic: How is the structural integrity of the compound validated?
Answer:
Combine spectroscopic and spectrometric techniques:
- NMR: Analyze aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), fluorobenzyl signals (δ 4.5–5.0 ppm for -OCH₂-), and dihydropyridine carbonyl (δ ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Basic: What assays are suitable for screening its biological activity?
Answer:
Prioritize target-specific in vitro assays:
- Enzyme Inhibition: α-glucosidase/acetylcholinesterase inhibition (IC₅₀ determination via UV-Vis kinetics) .
- Cellular Models: Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding: Radioligand displacement assays for GPCRs or kinase targets .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Variate Substituents: Synthesize analogs with modified benzyloxy (e.g., Cl, NO₂ instead of F) or dihydropyridine methyl groups .
Assay Parallelization: Test analogs against the same biological targets to correlate structural changes with activity .
Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like α-glucosidase .
Advanced: What computational strategies predict its metabolic stability?
Answer:
Use in silico tools:
- CYP450 Metabolism Prediction: SwissADME or Schrödinger’s QikProp to identify vulnerable sites (e.g., benzylic ethers) .
- Metabolite Identification: Combine molecular dynamics simulations (GROMACS) with LC-MS/MS fragmentation patterns .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Contradictions may arise from assay conditions. Address by:
- Standardization: Use uniform cell lines (e.g., ATCC-validated) and control compounds .
- Dose-Response Curves: Validate EC₅₀ values across multiple replicates .
- Synergy Analysis: Check for off-target effects via transcriptomics (RNA-seq) if activity varies between studies .
Advanced: What methods optimize reaction yield and scalability?
Answer:
Apply design of experiments (DoE):
- Variables: Solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), catalyst loading (e.g., triethylamine %) .
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield .
- Flow Chemistry: Implement continuous-flow systems for hazardous steps (e.g., diazomethane generation) .
Advanced: How to investigate synergistic effects with other pharmacophores?
Answer:
Hybrid Synthesis: Conjugate with known bioactive moieties (e.g., thiazole, pyrimidine) via amide/ester linkages .
Combinatorial Assays: Test hybrid compounds in combination with standard drugs (e.g., cisplatin) to calculate combination indices (CI) .
Advanced: What techniques identify its primary biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Screen against protein libraries to measure binding kinetics (ka/kd) .
- Thermal Shift Assay (TSA): Monitor protein melting shifts upon compound binding .
- Chemical Proteomics: Use affinity-based pull-down assays with biotinylated analogs .
Advanced: How to assess its pharmacokinetic (PK) properties?
Answer:
- In Vitro PK: Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis) .
- In Vivo PK: Administer to rodent models and measure plasma concentration (LC-MS/MS) over time .
- LogP Determination: Use shake-flask method or HPLC retention time correlation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
